![molecular formula C18H12Cl2N2O3S B371393 N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methanimine CAS No. 256521-69-4](/img/structure/B371393.png)

N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methanimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

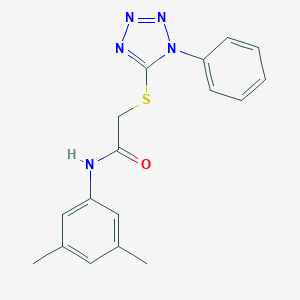

The compound is an organic molecule with several functional groups. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also has a nitro group (-NO2), which is a functional group that consists of one nitrogen atom connected to two oxygen atoms. It also contains a sulfanyl group (-SH), which is a functional group consisting of a sulfur atom and a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, nitro group, and sulfanyl group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Environmental Impacts and Treatment

Research on nitrosamines and related compounds, such as nitrosodimethylamine (NDMA), highlights concerns about their presence in water and the environment. Studies explore the mechanisms of nitrosamine formation, especially in relation to water treatment and disinfection processes, and the potential health risks they pose. Efforts to remove these compounds from water have been explored, with photolytic methods showing promise for technological applications (Nawrocki & Andrzejewski, 2011)[https://consensus.app/papers/nitrosamines-water-nawrocki/998f78e379155d649204d782c5c7b5bc/?utm_source=chatgpt].

Sorption and Desorption in Water Treatment

The sorption and desorption of organic matter on solid-phase extraction media have been studied to isolate and identify nitrosamine precursors, contributing to understanding their formation during water treatment processes. This research helps in optimizing methods to recover these precursors, aiding in water safety and quality control (Hanigan et al., 2016)[https://consensus.app/papers/sorption-desorption-matter-solidphase-extraction-media-hanigan/8726d6884d1f5e09a45ca82f2d2f7dda/?utm_source=chatgpt].

Biological Activity and Drug Design

The significance of heterocyclic compounds, including furan and thiophene derivatives, in medicinal chemistry, underscores the role of such chemical structures in developing new therapeutic agents. These compounds serve as structural units in bioactive molecules, influencing activities across various biological targets (Ostrowski, 2022)[https://consensus.app/papers/furanyl-thienylsubstituted-nucleobases-nucleosides-ostrowski/c2b0e803246c5564936aaa633e086337/?utm_source=chatgpt].

Neurochemistry and Neurotoxicity Research

The exploration of neurotoxicity and neurochemistry, particularly concerning substances like MDMA and related compounds, provides insight into the effects of various chemicals on the nervous system. This research is critical for understanding the potential risks and mechanisms of action of recreational and therapeutic compounds (McKenna & Peroutka, 1990)[https://consensus.app/papers/neurochemistry-neurotoxicity-mckenna/01d43de6414f5ce3b5e3d1dab110995e/?utm_source=chatgpt].

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)-1-[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O3S/c19-13-7-14(20)9-15(8-13)21-10-12-3-4-18(17(6-12)22(23)24)26-11-16-2-1-5-25-16/h1-10H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUUKLOLWUUBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSC2=C(C=C(C=C2)C=NC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)

![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)

![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)

![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)

![4-{[4-(Cinnamoyloxy)phenyl]sulfanyl}phenyl 3-phenylacrylate](/img/structure/B371326.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] decanoate](/img/structure/B371327.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B371328.png)

![5-Nitro-2-[(4-methylphenyl)sulfanyl]benzyl 3-phenylacrylate](/img/structure/B371329.png)

![N-(4-Ethylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B371332.png)